molecular formula C14H15N3O4 B2757179 ethyl 2-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-2-oxoacetate CAS No. 942001-36-7

ethyl 2-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-2-oxoacetate

Cat. No.: B2757179
CAS No.: 942001-36-7
M. Wt: 289.291
InChI Key: FZPPMPXPELLRSG-UHFFFAOYSA-N
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Description

This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted with methyl groups at positions 2 and 5. At position 3, an ethyl 2-oxoacetate moiety is attached via an amino linker. The ethyl ester group improves solubility in organic solvents, while the oxoacetate moiety may participate in hydrogen bonding or metal coordination.

Properties

IUPAC Name

ethyl 2-[(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)amino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-4-21-14(20)12(18)16-11-9(3)15-10-6-5-8(2)7-17(10)13(11)19/h5-7H,4H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPPMPXPELLRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(N=C2C=CC(=CN2C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-2-oxoacetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-2-oxoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-2-oxoacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways, leading to cell death or growth inhibition .

Comparison with Similar Compounds

Structural Analogues with Pyrido[1,2-a]pyrimidinone Cores

Ethyl Oxo(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetate (ISELAT, )
  • Structure: Lacks 2,7-dimethyl groups and the amino linker; oxoacetate is directly bonded to the pyrido-pyrimidine core.
  • Reactivity: Direct oxoacetate linkage may reduce nucleophilic susceptibility at position 3.
2-[2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl]ethyl Piperidine Carboxylate ()
  • Structure : Contains a tetrahydro-pyrido-pyrimidine ring (saturated 6,7,8,9-positions) and a piperidine-linked ester.
  • Key Differences :
    • Conformational Flexibility : The saturated ring enhances flexibility, possibly improving binding to dynamic protein pockets.
    • Bioavailability : The piperidine group introduces basicity, which may alter pH-dependent solubility.
Thiazolidinone-Linked Derivatives ()
  • Structure: Pyrido-pyrimidinone core connected to thiazolidinone rings via methylene groups. Example: 3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
  • Biological Targets: Thiazolidinones are associated with antidiabetic and antimicrobial activities, suggesting divergent therapeutic applications.

Ethyl 2-Oxoacetate Derivatives with Heterocyclic Modifications

Triazole-Containing Analogues ()
  • Structure : Ethyl 2-oxoacetate linked to 1,2,3-triazole rings (e.g., ethyl 2-(1-benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)-2-oxoacetate).
  • Key Differences: Supramolecular Interactions: Triazoles enable O···π-hole tetrel bonding, facilitating dimerization in solid states.
Fused Polycyclic Derivatives ()
  • Structure : Ethyl 2-oxoacetate fused with indene or naphthalene systems (e.g., ethyl 2-(5-cyclopropyl-1-oxo-2,3-dihydro-1H-inden-2-yl)-2-oxoacetate).
  • Key Differences :
    • Aromaticity : Extended π-systems enhance stacking interactions with hydrophobic enzyme pockets.
    • Synthetic Complexity : Additional rings may complicate synthesis and purification.

Biological Activity

Ethyl 2-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-2-oxoacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).

Pyrido[1,2-a]pyrimidines represent a significant class of heterocyclic compounds known for their diverse pharmacological properties. They have been studied for their antitumor, antibacterial, and CNS activities. The structural uniqueness of these compounds contributes to their varied biological activities, making them promising candidates for drug development.

Research indicates that pyrido[1,2-a]pyrimidine derivatives exhibit their biological effects through several mechanisms:

  • Inhibition of Kinases : Many derivatives have shown inhibitory effects on various kinases such as cyclin-dependent kinases (CDKs), phosphatidylinositol 3-kinase (PI3K), and others involved in cancer progression. This compound may function similarly by targeting these pathways to suppress tumor growth .
  • Antifolate Activity : Some studies suggest that compounds with similar structures can act as antifolates by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This suggests a potential use in cancer therapy .

Antitumor Activity

A study explored the antitumor effects of various pyrido[1,2-a]pyrimidine derivatives against multiple cancer cell lines. The results indicated that certain modifications at specific positions significantly enhanced their cytotoxicity. For instance:

  • Compound Variants : Compounds with substituents at the C-5 and C-7 positions showed improved activity against prostate and colon cancer cell lines compared to unsubstituted variants .

Antibacterial Properties

The antibacterial activity of pyrido[1,2-a]pyrimidines has also been documented. This compound may exhibit similar properties by disrupting bacterial DNA synthesis or function through inhibition of key enzymes.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrido[1,2-a]pyrimidines. Key findings include:

Position Substituent Biological Activity
C-5Methyl/PhenylEnhanced anticancer activity
C-7ChlorophenylStronger inhibition of kinase activity
C-6Amino groupLoss of CXCR2 antagonistic activity

These findings illustrate that minor changes in the chemical structure can lead to significant differences in biological efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 2-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-2-oxoacetate?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of pyrido[1,2-a]pyrimidin-4-one derivatives with ethyl oxoacetate precursors. Key steps include:

  • Amide bond formation using coupling agents like HOBt/EDC under anhydrous conditions (DMF, 40°C) to ensure regioselectivity .
  • Purification via liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography to isolate intermediates .
  • Optimization of reaction stoichiometry (e.g., 1:1.2 molar ratio of pyrimidine core to oxoacetate) to minimize byproducts .

Q. How can structural characterization be performed for this compound?

  • Methodological Answer :

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in deuterated DMSO to confirm substituent positions and hydrogen bonding patterns (e.g., NH protons resonate at δ 10–12 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+ ~ 345–350 Da range) and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions, though crystallization may require slow evaporation from DCM/hexane mixtures .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • Enzyme inhibition assays : Screen against kinases or oxidoreductases due to structural similarity to pyrimidine-based inhibitors (e.g., IC50_{50} determination via fluorescence-based protocols) .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤50 µM to assess therapeutic potential .
  • Solubility testing : Measure partition coefficients (logP) via shake-flask method to guide formulation strategies .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data on its reactivity?

  • Methodological Answer :

  • Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways (e.g., amide bond formation energetics) and identify rate-limiting steps .
  • Molecular docking : Predict binding affinities to biological targets (e.g., ATP-binding pockets) using AutoDock Vina, cross-referenced with experimental IC50_{50} values to validate models .
  • Reaction path search : Apply methods like Nudged Elastic Band (NEB) to map intermediates in multi-step syntheses, reducing trial-and-error experimentation .

Q. What strategies mitigate challenges in scaling up synthesis?

  • Methodological Answer :

  • Process intensification : Optimize solvent systems (e.g., switch from DMF to acetonitrile for easier recycling) and employ continuous-flow reactors to enhance yield reproducibility .
  • Catalyst screening : Test heterogeneous catalysts (e.g., Pd/C) for hydrogenation steps to reduce purification demands .
  • Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (temperature, pH, catalyst loading) and identify robust conditions .

Q. How can contradictory bioactivity data across studies be reconciled?

  • Methodological Answer :

  • Meta-analysis : Compare assay conditions (e.g., cell line variability, serum concentrations) across studies to identify confounding factors .
  • Metabolite profiling : Use LC-MS to detect degradation products or active metabolites that may explain divergent results .
  • Orthogonal assays : Validate findings using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. What advanced techniques elucidate its degradation pathways under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2_2O2_2), and photolytic (ICH Q1B) conditions, followed by LC-HRMS to identify degradation products .
  • Isotope labeling : Use 13C^{13}C-labeled analogs to track metabolic fate in vitro (e.g., liver microsomes) .
  • QSAR modeling : Corporate degradation kinetics into quantitative structure-activity relationship models to predict stability of analogs .

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